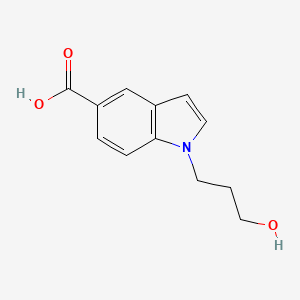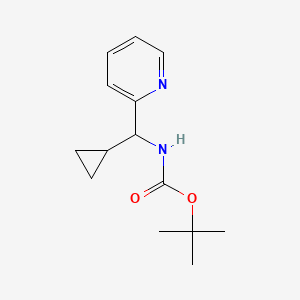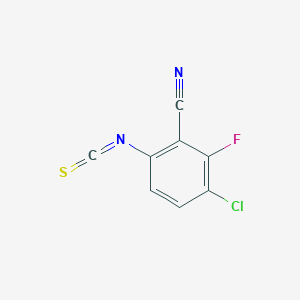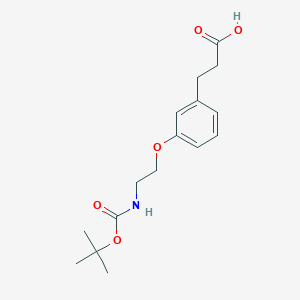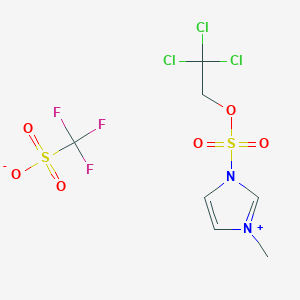
2,2,2-Trichloroethyl 3-methylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate involves the reaction of 1-methylimidazole with 2,2,2-trichloroethanol and sulfuryl chloride, followed by the addition of trifluoromethanesulfonic acid . The reaction is typically carried out under controlled temperature conditions to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate undergoes various chemical reactions, including substitution and protection reactions . It is commonly used to introduce 2,2,2-trichloroethyl-protected sulfates into monosaccharides . The major products formed from these reactions are typically sulfated carbohydrates . Common reagents used in these reactions include sulfuryl chloride, trifluoromethanesulfonic acid, and 2,2,2-trichloroethanol .
Scientific Research Applications
2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate has several scientific research applications. It is used in the synthesis of sulfated carbohydrates, which are important in various biological processes . The compound is also an inhibitor of amyloidogenesis, reducing the production of carbohydrates and oligosaccharides . Additionally, it blocks the synthesis of chondroitin sulfate and galactose, making it valuable in studies related to carbohydrate metabolism and glycosylation .
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate involves its ability to introduce 2,2,2-trichloroethyl-protected sulfates into monosaccharides . This process is facilitated by the compound’s reactivity with sulfuryl chloride and trifluoromethanesulfonic acid . The molecular targets and pathways involved include the inhibition of amyloidogenesis and the reduction of carbohydrate and oligosaccharide production .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate include other sulfuryl imidazolium salts and triflate derivatives . These compounds share similar reactivity and applications in the synthesis of sulfated carbohydrates . 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium triflate is unique in its ability to introduce 2,2,2-trichloroethyl-protected sulfates specifically . Other similar compounds may include 1-methyl-3-(2,2,2-trichloroethoxy)sulfonyl-1H-imidazolium triflate and related sulfuryl imidazolium salts .
Properties
Molecular Formula |
C7H8Cl3F3N2O6S2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 3-methylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C6H8Cl3N2O3S.CHF3O3S/c1-10-2-3-11(5-10)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3,5H,4H2,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
RCNDUSSSXMVXGQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(C=C1)S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


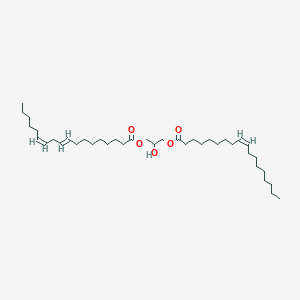
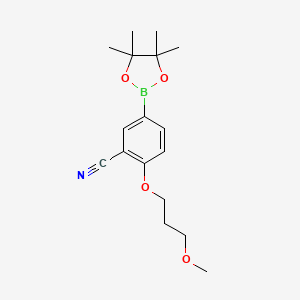


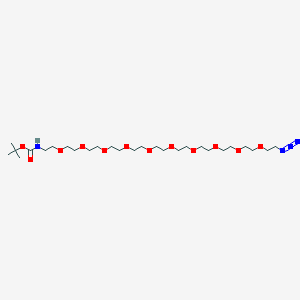
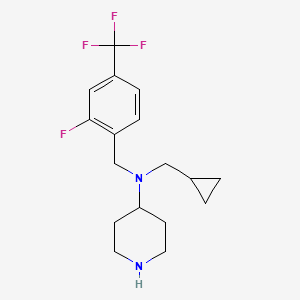
![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
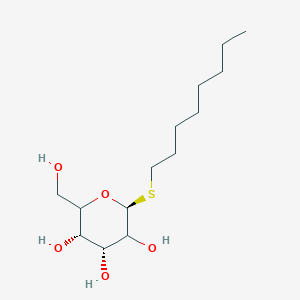
![3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13720017.png)
